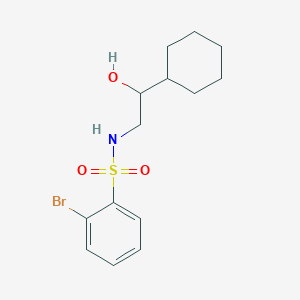

2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Descripción general

Descripción

2-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a hydroxyethyl group attached to a benzenesulfonamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromoethanol and cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzene ring serves as a prime site for nucleophilic substitution reactions. This reactivity enables the synthesis of derivatives through cross-coupling and aromatic substitution pathways.

Key Reactions:

-

Suzuki–Miyaura Coupling : The bromine undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF yields substituted benzenesulfonamides .

-

Amination : Reaction with primary or secondary amines (e.g., morpholine) under Buchwald–Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) replaces bromine with an amino group .

Table 1: Conditions for Bromine Substitution

| Reaction Type | Catalysts/Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80–100°C | 65–85% | |

| Buchwald–Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | 110°C (μW) | 70–90% |

Functionalization of the Hydroxyl Group

The secondary hydroxyl group undergoes oxidation and alkylation reactions, enabling further structural diversification.

Key Reactions:

-

Oxidation : Treatment with Dess–Martin periodinane or Jones reagent oxidizes the hydroxyl group to a ketone, forming 2-cyclohexyl-2-oxoethyl derivatives .

-

Mitsunobu Reaction : Converts the hydroxyl group to ethers or esters using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Hydroxyl Group Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | Dess–Martin periodinane, CH₂Cl₂ | Ketone derivative | 75–90% | |

| Mitsunobu | DEAD, PPh₃, ROH (e.g., benzyl alcohol) | Ether derivative | 60–80% |

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) participates in hydrogen bonding and acts as a weak nucleophile.

Key Reactions:

-

Deprotonation : Reacts with strong bases (e.g., NaH) to form sulfonamide salts, which can alkylate at the nitrogen .

-

Hydrogen Bonding : Stabilizes transition states in cyclization reactions, as seen in the formation of macrocyclic sultams under microwave-assisted SNAr conditions .

Example Reaction:

Cyclization via SNAr

Under microwave irradiation (130°C, DMF, Cs₂CO₃), the sulfonamide nitrogen attacks an adjacent electrophilic aromatic carbon, forming a 10-membered sultam ring .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes regioselective substitution, though bromine’s electron-withdrawing effect directs incoming electrophiles to the para position.

Key Reactions:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group para to bromine.

-

Sulfonation : Oleum treatment adds a sulfonic acid group, enhancing water solubility.

Stability and Side Reactions

-

Hydrolysis : The sulfonamide bond is stable under acidic conditions but hydrolyzes slowly in concentrated NaOH at elevated temperatures (>100°C) .

-

Thermal Decomposition : Degrades above 200°C, releasing SO₂ and HBr.

Comparative Reactivity with Analogues

The cyclohexyl and hydroxyethyl substituents influence reactivity compared to simpler sulfonamides:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds with sulfonamide structures exhibit significant antimicrobial properties. The presence of the bromine atom in 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide may enhance its efficacy against various bacterial strains. Studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

2. Antitumor Potential

The compound's structural similarity to known antitumor agents positions it as a candidate for cancer research. Preliminary studies suggest that modifications to the benzenesulfonamide core can yield derivatives with selective cytotoxicity against cancer cell lines. The cyclohexyl group may contribute to improved lipophilicity, potentially enhancing cellular uptake .

3. Drug Design and Development

As a scaffold in drug design, this compound can serve as a starting point for synthesizing novel therapeutic agents. Its functional groups allow for further derivatization, which can be explored through combinatorial chemistry techniques to develop libraries of compounds for high-throughput screening .

Materials Science Applications

1. Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The ability of this compound to act as a cross-linking agent in polymerization reactions can lead to the development of robust materials suitable for various industrial applications .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives. The sulfonamide functionality may improve the adhesion characteristics of coatings on various substrates, making it valuable in construction and automotive industries .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-N-cyclohexylbenzenesulfonamide

- N-(2-Cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Uniqueness

2-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Actividad Biológica

2-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its effects on various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom attached to a benzene ring, a sulfonamide group, and a cyclohexyl hydroxyethyl substituent. This structural composition is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |

| HCT-116 (Colorectal Cancer) | 0.24 | Cell cycle arrest at G1 phase |

| HepG-2 (Liver Cancer) | 0.71 | Inhibition of CDK2 activity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant cytotoxicity across multiple cancer types.

The mechanism by which this compound exerts its effects involves several pathways:

- CDK Inhibition : The compound has shown to inhibit cyclin-dependent kinase (CDK) activity, particularly CDK2, which is crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased markers of apoptosis, including caspase activation and changes in mitochondrial membrane potential .

- Cell Cycle Arrest : The compound causes significant alterations in the distribution of cell cycle phases, particularly increasing the proportion of cells in the G1 phase while decreasing those in S and G2/M phases .

Study 1: Antiproliferative Effects on MCF-7 Cells

In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 0.28 µM. Flow cytometry analysis revealed that the compound induced apoptosis in approximately 41% of treated cells compared to control .

Study 2: Impact on HCT-116 Cells

Another investigation focused on HCT-116 colorectal cancer cells, where the compound exhibited an IC50 value of 0.24 µM. The study reported that treatment resulted in significant cell cycle arrest at the G1 phase and increased apoptosis rates, confirming its potential as a therapeutic agent against colorectal cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve interaction with cellular targets.

- Hydroxyethyl Group : This group is essential for solubility and may facilitate binding to target proteins involved in cell cycle regulation.

- Cyclohexyl Moiety : The bulky cyclohexyl group contributes to the overall hydrophobic character, potentially influencing membrane permeability and bioavailability .

Propiedades

IUPAC Name |

2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3S/c15-12-8-4-5-9-14(12)20(18,19)16-10-13(17)11-6-2-1-3-7-11/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHIKENLZHXNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.